Home > Products > Screening Compounds P61104 > Faropenem medoxil
Faropenem medoxil -

Faropenem medoxil

Catalog Number: EVT-12603220
CAS Number:
Molecular Formula: C17H19NO8S
Molecular Weight: 397.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Faropenem medoxil is an ester prodrug of the beta-lactam antibiotic faropenem, designed to enhance oral bioavailability and systemic concentration. This compound is classified as a broad-spectrum antibiotic, particularly effective against various bacterial strains, including those resistant to beta-lactamase enzymes. Developed by Replidyne, Inc. and Forest Laboratories, Inc., faropenem medoxil has shown promise in treating multiple bacterial infections, although it has not received approval for use in the United States due to regulatory concerns .

Synthesis Analysis

The synthesis of faropenem medoxil involves several key steps that optimize yield and reduce costs. A notable method includes:

  1. Protection Group Removal: The synthesis begins with the removal of hydroxy and carboxyl protecting groups in a single step.
  2. Acylation Reaction: An acylation reaction is performed using tert-butoxy oxalyl chloride under alkaline conditions to form an intermediate compound.
  3. Cyclization: This intermediate undergoes cyclization facilitated by triethyl phosphite.
  4. Final Deprotection: The final step involves removing protecting groups under trifluoroacetic acid conditions, followed by neutralization to yield faropenem .

This streamlined process results in high yields and reduced production times, making it suitable for industrial applications.

Molecular Structure Analysis

Faropenem medoxil has a complex molecular structure characterized by its beta-lactam ring and thiazolidine component. The chemical formula is C₁₇H₁₉N₁O₈S, with a molecular weight of approximately 397.4 g/mol. Its IUPAC name is:

(5methyl2oxo2H1,3dioxol4yl)methyl(5R,6S)6[(1R)1hydroxyethyl]7oxo3[(2R)oxolan2yl]4thia1azabicyclo[3.2.0]hept2ene2carboxylate(5-methyl-2-oxo-2H-1,3-dioxol-4-yl)methyl(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

The structure includes a five-membered ring system that contributes to its stability and bioactivity .

Chemical Reactions Analysis

Faropenem medoxil participates in various chemical reactions typical of beta-lactam antibiotics:

  1. Beta-Lactam Ring Opening: The beta-lactam ring can undergo hydrolysis in the presence of water or nucleophiles, which is a common mechanism leading to bacterial resistance.
  2. Cross-Linking Inhibition: It inhibits cross-linking in peptidoglycan layers of bacterial cell walls, which is crucial for maintaining cell integrity.
  3. Resistance Mechanisms: Bacteria may develop resistance through the production of beta-lactamase enzymes that hydrolyze the beta-lactam ring .
Mechanism of Action

Faropenem medoxil exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the cross-linking of peptidoglycan chains essential for cell wall structural integrity. This action leads to cell lysis and death, particularly effective against gram-positive bacteria and some gram-negative organisms .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Solubility: Water solubility is approximately 1.18 mg/mL.
  • Bioavailability: Estimated at 70%-80% in its prodrug form.

Chemical Properties

  • Chemical Formula: C₁₇H₁₉N₁O₈S
  • Molecular Weight: 397.4 g/mol
  • pKa Values: Strongest acidic pKa around 14.85; strongest basic pKa approximately -2.8.
  • Polar Surface Area: 111.6 Ų
  • LogP Value: Approximately 0.64, indicating moderate lipophilicity.

These properties indicate that faropenem medoxil possesses favorable characteristics for oral administration and absorption .

Applications

Faropenem medoxil has been investigated for various clinical applications:

  1. Respiratory Infections: Effective against pathogens causing acute bacterial sinusitis and community-acquired pneumonia.
  2. Skin Infections: Demonstrated efficacy in treating uncomplicated skin and skin structure infections.
  3. Chronic Bronchitis Exacerbations: Used in managing acute exacerbations associated with chronic bronchitis.
  4. Helicobacter pylori Infections: Considered as a second-line treatment option .

Despite its potential, further studies are needed to address regulatory concerns and establish its place in antimicrobial therapy comprehensively.

Introduction and Historical Development of Penem Antibiotics

Evolution of β-Lactam Antibiotics: From Penicillins to Penems

The development of β-lactam antibiotics represents one of medicine's most transformative journeys, beginning with Alexander Fleming's 1928 discovery of penicillin [5]. This evolutionary pathway progressed through several generations:

  • Penicillins: Characterized by a β-lactam ring fused to a thiazolidine ring (penam core), these early agents faced rapid obsolescence due to β-lactamase-mediated resistance [5] [7].
  • Cephalosporins: Featuring a β-lactam ring fused to dihydrothiazine (cephem core), these offered improved stability but still demonstrated vulnerability to evolving resistance mechanisms [5].
  • Carbapenems: Distinguished by a carbon atom at position C-1 and exceptional broad-spectrum activity, these became "last-resort" antibiotics but require intravenous administration due to poor oral bioavailability [3] [5].

Penems emerged as fully synthetic hybrids designed to overcome these limitations. Structurally, penems feature a β-lactam ring fused with a thiazoline ring (penem core), creating a unique molecular architecture that combines carbapenem-like antibacterial properties with oral bioavailability potential [5] [7]. The penem structure incorporates two critical innovations:

  • A double bond between C2–C3 that increases β-lactam ring reactivity toward penicillin-binding proteins (PBPs)
  • A sulfur atom at position 4 that elongates C–S bonds and reduces intra-ring strain compared to carbapenems, enhancing chemical stability [5] [7]. These structural modifications positioned penems as a promising bridge between oral administration and broad-spectrum activity, including against some β-lactamase-producing pathogens [3] [8].

Table 1: Structural and Functional Evolution of β-Lactam Antibiotics

ClassCore StructureKey InnovationsSpectrum Limitations
Penicillinsβ-lactam + thiazolidineFirst clinical β-lactamsNarrow spectrum; β-lactamase susceptible
Cephalosporinsβ-lactam + dihydrothiazineExpanded Gram-negative coverage; improved stabilityVariable β-lactamase vulnerability
Carbapenemsβ-lactam + pyrrolineUltra-broad spectrum; β-lactamase stabilityParenteral only; carbapenemase vulnerability
Penemsβ-lactam + thiazolineOral bioavailability; balanced spectrum; stabilityLimited anti-Pseudomonal activity

Faropenem Medoxomil as the First Oral Penem: Development Timeline

Faropenem medoxomil represents the pioneering clinical realization of the penem concept, developed through strategic molecular engineering:

  • Chemical Optimization: The faropenem base molecule features a chiral tetrahydrofuran substituent at C2 that enhances stability against renal dehydropeptidase-I (DHP-1) and provides acid stability for oral administration [5] [7]. Unlike carbapenems, faropenem lacks a protonatable C-2 side chain, contributing to its remarkable chemical stability [3].
  • Prodrug Innovation: Researchers conjugated faropenem with medoxomil (a bioreversible ester promoiety) to dramatically enhance oral bioavailability from 20-30% to 70-80% [6] [7]. This esterase-sensitive prodrug undergoes rapid hydrolysis in intestinal mucosa and plasma to release active faropenem [6].

Table 2: Development Timeline of Faropenem Medoxomil

YearDevelopment MilestoneKey Entities
1980sInitial synthesis and characterizationSuntory Research Institute
1997Launch in Japan as Farom® (faropenem sodium)Daiichi Asubio Pharma
2004Licensing for North American developmentReplidyne
2005NDA submission to FDA for respiratory/skin infectionsReplidyne/Forest Laboratories
2006FDA non-approval letter requiring additional trialsU.S. FDA
2007-2020Expanded use in Asia; clinical research on resistanceMultiple Asian research institutions
2022Inclusion in systematic reviews of oral penemsGlobal research collaborations

The compound's development pathway reflects both scientific achievement and commercial challenges. Following its 1997 Japanese launch for respiratory infections [1] [7], development rights were licensed globally: Bayer AG initially held worldwide rights before Replidyne secured North American rights in 2004 [6]. The drug demonstrated particular promise against common respiratory pathogens like Streptococcus pneumoniae and Haemophilus influenzae, maintaining activity against penicillin-resistant strains [3] [7]. Despite promising Phase III trials comparing favorably to azithromycin and clarithromycin for respiratory indications, development hurdles emerged in Western markets [6].

Global Regulatory Milestones and FDA Non-Approval Rationale

The regulatory journey of faropenem medoxomil highlights significant geographical divergences in antibiotic approval paradigms:

  • Japanese Approval (1997): Japan pioneered faropenem's clinical use, approving the sodium salt formulation (Farom®) for respiratory, urinary, and skin infections [1]. The Japanese regulatory approach emphasized its novel mechanism and need for oral alternatives to carbapenems, particularly given its activity against extended-spectrum β-lactamase (ESBL)-producing strains in specific clinical scenarios [3].
  • Asian Expansion: Following Japan, India and Bangladesh approved faropenem (under brands like Farokaa and Orfanem) where it experienced substantial market growth—sales increased 154% between 2010-2014 in India alone [3]. This rapid adoption occurred despite absence in national treatment guidelines and lack of CLSI/EUCAST susceptibility breakpoints [3].
  • FDA Non-Approval (2006): In a pivotal regulatory setback, the FDA issued a "non-approvable" letter for faropenem medoxomil in October 2006, effectively rejecting Replidyne's New Drug Application [2] [6]. The agency cited insufficient clinical evidence from existing trials for four proposed indications: acute bacterial sinusitis, community-acquired pneumonia, acute exacerbations of chronic bronchitis, and uncomplicated skin infections [2] [6].

The FDA's rationale centered on four critical requirements:

  • Superiority trials versus placebo for acute bacterial sinusitis and chronic bronchitis exacerbations
  • Two non-inferiority trials against active comparators for pneumonia
  • Higher dosing (600mg twice daily) than originally studied
  • Expanded safety database from approximately 1,500 additional patients [2] [6].

This decision reflected evolving regulatory standards for antibiotic approvals, particularly the demand for robust superiority data in certain indications and larger safety databases. The development program reverted to Phase III status in the U.S., requiring substantial investment that proved commercially prohibitive [6] [7]. This regulatory divergence created a paradoxical situation where faropenem medoxomil became widely used in Asia but remained inaccessible in Western markets, despite increasing antimicrobial resistance concerns.

Table 3: Global Regulatory Status of Faropenem Formulations

Region/CountryRegulatory StatusBrand NamesPrimary Indications
JapanApproved (1997)Farom®RTIs, UTIs, skin infections, gynecological infections
IndiaApproved (2000s)Farokaa®, Faronem®Respiratory and urinary tract infections
BangladeshApproved (2000s)Orfanem®Broad-spectrum bacterial infections
United StatesNon-approvable (2006)Application rejected for respiratory/skin infections
European UnionNo formal applicationNot pursued

The faropenem experience contrasts sharply with the 2025 FDA approval of sulopenem (another oral penem) for uncomplicated urinary tract infections, demonstrating that regulatory pathways for penems remain achievable with precise indication targeting and robust trial design [5]. Scientific concerns regarding potential cross-resistance between penems and carbapenems may have indirectly influenced faropenem's regulatory challenges, as highlighted in a 2022 scoping review that identified emerging evidence of faropenem resistance potentially fostering carbapenem cross-resistance [3]. These concerns are particularly salient given carbapenems' status as last-resort antibiotics for multidrug-resistant infections.

Properties

Product Name

Faropenem medoxil

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 6-(1-hydroxyethyl)-7-oxo-3-(oxolan-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

Molecular Formula

C17H19NO8S

Molecular Weight

397.4 g/mol

InChI

InChI=1S/C17H19NO8S/c1-7(19)11-14(20)18-12(13(27-15(11)18)9-4-3-5-23-9)16(21)24-6-10-8(2)25-17(22)26-10/h7,9,11,15,19H,3-6H2,1-2H3

InChI Key

JQBKWZPHJOEQAO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=O)O1)COC(=O)C2=C(SC3N2C(=O)C3C(C)O)C4CCCO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.